molecular formula C18H14ClN5O5 B1198607 Disperse Blue 85 CAS No. 3177-13-7

Disperse Blue 85

Cat. No.: B1198607
CAS No.: 3177-13-7
M. Wt: 415.8 g/mol
InChI Key: DQMYXIPCBKSDCB-UHFFFAOYSA-N
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Description

Disperse Blue 85 is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Blue 85 typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-naphthylamine in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

Disperse Blue 85 undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Nucleophiles: Hydroxide ions, amines, thiols.

Major Products Formed

    Reduction Products: Corresponding aromatic amines.

    Substitution Products: Compounds where the chloro group is replaced by other functional groups.

Scientific Research Applications

Disperse Blue 85 has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and to study reaction mechanisms.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing colored prints.

Mechanism of Action

The mechanism of action of Disperse Blue 85 primarily involves its interaction with molecular targets through its azo group and aromatic rings. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The aromatic rings can participate in π-π interactions with other aromatic compounds, enhancing its binding affinity in various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: Similar in structure but with different substituents on the aromatic rings.

    Azobenzene: A simpler azo compound with two phenyl rings linked by an azo group.

Uniqueness

Disperse Blue 85 is unique due to the presence of both chloro and nitro groups on the aromatic ring, which impart distinct chemical properties and reactivity. The combination of these functional groups with the azo linkage and naphthalenyl ring makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMYXIPCBKSDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062891
Record name C.I. Disperse Blue 85
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-13-7
Record name 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3177-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 85
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]-
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Record name C.I. Disperse Blue 85
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol
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